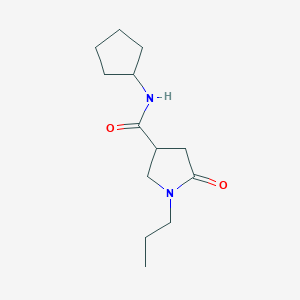
N-cyclopentyl-5-oxo-1-propyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-oxo-1-propyl-3-pyrrolidinecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry due to its potential role in promoting oral health. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a range of beneficial effects on the teeth and oral cavity.
Wirkmechanismus
The mechanism of action of CPP-ACP is thought to involve the formation of complexes with calcium and phosphate ions in the oral cavity. These complexes help to stabilize the ions and prevent them from being lost from the tooth enamel. This, in turn, promotes the remineralization of the enamel and helps to prevent the development of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to promote the remineralization of tooth enamel. It also helps to inhibit the growth of harmful bacteria in the oral cavity, which can reduce the risk of dental caries.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP-ACP in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation is that it can be difficult to obtain large quantities of pure CPP-ACP, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in a range of dental products, such as toothpaste and mouthwash. Another area of interest is the use of CPP-ACP in combination with other bioactive peptides or compounds, which may enhance its effectiveness in promoting oral health. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in the prevention and treatment of dental caries.
Synthesemethoden
CPP-ACP can be synthesized through a number of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of casein with hydrochloric acid and propionic anhydride to form the propyl ester of casein. This is then reacted with pyrrolidinecarboxylic acid to form CPP-ACP.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, also known as tooth decay. Studies have shown that CPP-ACP can help to remineralize tooth enamel, reduce the formation of plaque, and inhibit the growth of harmful bacteria in the oral cavity.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-oxo-1-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-7-15-9-10(8-12(15)16)13(17)14-11-5-3-4-6-11/h10-11H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYZZIAEBOPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6068669.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)

![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)